1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea
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Overview
Description
1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Functionalization: Radical reactions and transition metal catalysis can be used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activity, particularly against human cancer cell lines such as HeLa and MCF-7.
Biological Research: The compound has shown promise in the development of new drugs for the treatment of infectious diseases, including tuberculosis.
Pharmaceutical Industry: It is used as a scaffold for the design and synthesis of novel therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase that regulates various cellular functions such as cell proliferation, growth, and differentiation . This inhibition results in the suppression of cancer cell growth and proliferation.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-22(13-17-12-20-18-7-5-6-10-23(17)18)19(24)21-16-9-8-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCNNOFLGFWTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.